1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-Butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic pyrimidine-pyridine core. The compound features a butyl group at the N1 position and a 3,4-dimethoxyphenethyl substituent at the N3 position. This structural configuration distinguishes it from other pyridopyrimidine isomers (e.g., pyrido[2,3-d]pyrimidines) in terms of electronic distribution and steric effects.
Properties
IUPAC Name |
1-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-5-12-23-16-7-6-11-22-19(16)20(25)24(21(23)26)13-10-15-8-9-17(27-2)18(14-15)28-3/h6-9,11,14H,4-5,10,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPMRNSMRPOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Butyl-6-Aminouracil
Procedure :
6-Aminouracil (1.0 equiv) is alkylated at the N1 position using butyl iodide (1.2 equiv) in the presence of 10% aqueous NaOH and ethanol under reflux for 6–8 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). The product is isolated via filtration and recrystallized from ethanol.
Key Data :
N3-Alkylation with 3,4-Dimethoxyphenethyl Bromide
Procedure :
1-Butyl-6-aminouracil (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.0 equiv) and 3,4-dimethoxyphenethyl bromide (1.5 equiv) are added, and the mixture is stirred at 80°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (CH2Cl2/MeOH, 9:1).
Key Data :
- Yield : 60–65%
- Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 6.85–6.70 (m, 3H, Ar-H), 5.92 (s, 1H, NH), 4.25 (t, J = 6.8 Hz, 2H, N3-CH2), 3.88 (s, 6H, OCH3), 3.80 (t, J = 7.2 Hz, 2H, N1-CH2), 2.95 (t, J = 6.8 Hz, 2H, CH2-Ar), 1.60–1.30 (m, 4H, CH2), 0.90 (t, J = 7.2 Hz, 3H, CH3).
- MS (ESI) : m/z 388.2 [M+H]+.
Cyclization to Pyrido[3,2-d]pyrimidine-2,4-dione
Procedure :
The disubstituted uracil (1.0 equiv) is treated with Vilsmeier reagent (generated from POCl3 and DMF) at 0°C for 1 hour, followed by the addition of cyanoacetamide (1.2 equiv) and triethylamine (2.0 equiv) in ethanol. The mixture is refluxed for 4 hours, cooled, and poured into ice-water. The precipitate is filtered and purified via recrystallization (methanol).
Key Data :
- Yield : 55–60%
- Characterization :
- 1H NMR (500 MHz, DMSO-d6) : δ 8.25 (s, 1H, C5-H), 7.10–6.95 (m, 3H, Ar-H), 4.40 (t, J = 7.0 Hz, 2H, N3-CH2), 4.00 (t, J = 7.2 Hz, 2H, N1-CH2), 3.85 (s, 6H, OCH3), 3.10 (t, J = 7.0 Hz, 2H, CH2-Ar), 1.70–1.40 (m, 4H, CH2), 0.95 (t, J = 7.2 Hz, 3H, CH3).
- 13C NMR (125 MHz, DMSO-d6) : δ 164.5 (C=O), 158.2 (C=O), 152.0 (C2), 149.5 (C4), 132.1–111.2 (Ar-C), 55.8 (OCH3), 45.2 (N3-CH2), 42.5 (N1-CH2), 34.8 (CH2-Ar), 29.5 (CH2), 22.1 (CH2), 13.8 (CH3).
- HRMS (ESI) : m/z 454.1987 [M+H]+ (calc. 454.1974).
Optimization and Mechanistic Insights
- N1 vs. N3 Reactivity : Alkylation at N1 precedes N3 due to higher steric accessibility and electron density at N1 in 6-aminouracil.
- Cyclization Mechanism : The Vilsmeier reagent facilitates formylation at C5, followed by nucleophilic attack by cyanoacetamide to form the pyridine ring.
- Solvent Effects : DMF enhances alkylation efficiency by stabilizing intermediates via polar interactions.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and phenethyl groups.
Common Reagents and Conditions
Oxidation: Reactions are typically performed in acidic or neutral conditions with oxidizing agents.
Reduction: Reactions are conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Reactions may require catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an inhibitor for specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Differences
Pyridopyrimidine derivatives vary significantly based on substituent patterns and ring isomerism. The table below summarizes key structural and physicochemical properties of analogous compounds:
Electronic and Binding Properties
- HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine derivatives (e.g., compounds in ) exhibit HOMO-LUMO gaps ranging from 3.91–4.10 eV, influenced by electron-donating/withdrawing substituents. The dimethoxyphenethyl group in the target compound may lower the HOMO energy, enhancing electron-donating capacity for receptor binding .
- Binding Interactions : The 3,4-dimethoxyphenethyl substituent likely engages in π-π interactions with aromatic residues (e.g., FAD600 in PPO enzymes) and hydrogen bonding via methoxy oxygen atoms, similar to compound 2o in .
Physicochemical and Thermal Stability
- Melting Points : Derivatives with rigid substituents (e.g., 3-[(4-methoxyphenyl)methyl] in ) exhibit higher melting points (>300°C) due to strong intermolecular forces. The target compound’s long butyl chain may reduce crystallinity, lowering its melting point compared to smaller analogs .
Biological Activity
1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique pyrido-pyrimidine framework. This compound features a butyl group and a 3,4-dimethoxyphenethyl substituent, contributing to its distinctive chemical properties. The molecular formula is , with a molecular weight of approximately 318.36 g/mol. Its structure includes nitrogen and oxygen heteroatoms, which are integral to its biological activity and potential therapeutic applications .
The exact mechanism of action for this compound remains largely unknown due to limited specific research. However, the pyridopyrimidinedione core has shown potential for various biological activities, including kinase inhibition and other enzyme interactions . The compound's structure allows it to bind to specific sites on molecular targets, modulating their activity and influencing various biological pathways.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antitumor Activity : Some pyridopyrimidine derivatives have demonstrated antitumor effects in various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have shown broad-spectrum antimicrobial activity against bacteria and fungi.
- Antiviral Effects : Certain derivatives have been tested for antiviral activity against viruses such as Para 3 virus and have shown promise in inhibiting viral replication .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Structure | Antitumor activity |
| 5-Fluorouracil | Structure | Chemotherapy agent |
| Pyrido[3,4-d]pyrimidine derivatives | Structure | Broad-spectrum antimicrobial activity |
The unique combination of substituents in this compound enhances its solubility and potentially increases its bioavailability compared to other pyrimidine derivatives. The methoxy substitution pattern may also contribute to distinct biological activities not observed in other similar compounds .
Synthesis and Testing
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides followed by cyclization to form the pyrido[3,2-d]pyrimidine core .
In vitro studies have shown that this compound can serve as a probe for investigating biological pathways and interactions at the molecular level. It has been utilized in various assays to assess its efficacy against tumor cells and microbial pathogens.
Recent Findings
Recent studies have highlighted the potential of pyridopyrimidine derivatives in therapeutic applications. For instance:
Q & A
Q. What are the key synthetic strategies for preparing 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis involves multi-step routes, typically starting with the formation of the pyrido[3,2-d]pyrimidine core. A common approach includes:
- Step 1 : Cyclocondensation of substituted pyrimidine precursors with appropriate amines or carbonyl compounds under reflux conditions .
- Step 2 : Functionalization via alkylation or nucleophilic substitution to introduce the 1-butyl and 3,4-dimethoxyphenethyl groups. Palladium-catalyzed coupling may be employed for aryl substitutions .
- Critical Parameters : Reaction temperature (often 60–100°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and inert atmospheres to prevent oxidation of sensitive intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. For example, the 3,4-dimethoxyphenethyl group shows distinct aromatic proton signals at δ 6.7–7.2 ppm and methoxy peaks near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 397.42 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Enzyme Inhibition : Test against kinases (e.g., eEF-2K) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Solubility and Stability : Measure logP values (e.g., using shake-flask method) and plasma stability via LC-MS to inform pharmacokinetic studies .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 3,4-dimethoxyphenethyl group?
Key strategies include:
- Catalyst Selection : Use Pd(PPh) or Buchwald-Hartwig catalysts for efficient C–N coupling, ensuring minimal side-product formation .
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction purification via column chromatography to remove residual solvents .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) improves regioselectivity for bulky substituents .
Q. What structural features contribute to its biological activity, and how can SAR studies be designed?
- Core Modifications : Replace the pyrido[3,2-d]pyrimidine core with thieno[3,2-d]pyrimidine to assess impact on kinase binding .
- Substituent Analysis : Compare 3,4-dimethoxyphenethyl with non-ether analogs (e.g., 3,4-dihydroxyphenethyl) to evaluate hydrogen bonding’s role in target interactions .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to ATP pockets of kinases .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions may arise due to:
- Metabolic Instability : Use LC-MS/MS to identify metabolites in plasma. For example, demethylation of methoxy groups could reduce efficacy .
- Off-Target Effects : Employ CRISPR-based gene knockout models to isolate specific target pathways .
- Dosage Adjustments : Optimize dosing regimens using PK/PD modeling to account for bioavailability differences .
Q. What analytical techniques are critical for resolving regiochemical ambiguities in derivatives?
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions (e.g., distinguishing N3 vs. N1 alkylation) .
- 2D NMR (COSY, HSQC) : Assign coupling patterns to differentiate between para- and meta-substituted aromatic rings .
- Isotopic Labeling : Use N-labeled precursors to track nitrogen positions in the pyrimidine ring .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across different kinase assays?
Potential factors include:
- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) can alter IC. Standardize using the ADP-Glo™ Kinase Assay .
- Protein Purity : Validate kinase purity (>90%) via SDS-PAGE and activity assays .
- Compound Solubility : Use DMSO stocks at ≤0.1% to avoid solvent interference .
Q. Why might hydrogen bonding interactions differ between computational predictions and crystallographic data?
- Protonation States : Adjust pH during crystallization (e.g., pH 7.4 vs. 5.0) to match physiological conditions .
- Hydration Effects : Include water molecules in MD simulations to account for solvent-mediated H-bonds .
- Ligand Flexibility : Use ensemble docking to model conformational changes upon binding .
Methodological Recommendations
Q. What protocols ensure reproducibility in multi-step syntheses?
- Intermediate Characterization : Validate each step via TLC and H NMR before proceeding .
- Batch Consistency : Use automated reactors (e.g., ChemRazr) to control reaction parameters (±2°C, ±5% solvent volume) .
- By-Product Tracking : Employ LC-MS to monitor side reactions (e.g., over-alkylation) and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
